7-Ethyl Adenine-d5

説明

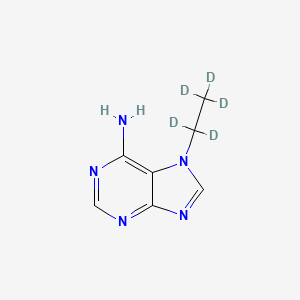

Structure

3D Structure

特性

分子式 |

C7H9N5 |

|---|---|

分子量 |

168.21 g/mol |

IUPAC名 |

7-(1,1,2,2,2-pentadeuterioethyl)purin-6-amine |

InChI |

InChI=1S/C7H9N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h3-4H,2H2,1H3,(H2,8,9,10)/i1D3,2D2 |

InChIキー |

HCTWNRRHYBYREK-ZBJDZAJPSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=NC2=NC=NC(=C21)N |

正規SMILES |

CCN1C=NC2=NC=NC(=C21)N |

製品の起源 |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of 7-Ethyl Adenine-d5

Chemical Identity, Synthesis, and Bioanalytical Applications in DMPK

Executive Summary

7-Ethyl Adenine-d5 (CAS: Vendor Specific / NA; Unlabeled CAS: 24309-36-2) is a stable isotope-labeled purine derivative utilized primarily as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS). It serves as a critical reference material for monitoring ethylating agents, DNA adduct formation, and metabolic profiling of adenine-based pharmaceuticals.

Its primary utility lies in the quantification of N7-ethyladenine , a biomarker for exposure to alkylating carcinogens (e.g., cigarette smoke, industrial ethylating agents). By incorporating five deuterium atoms (

Chemical Structure & Physicochemical Properties[1][2][3][4]

Structural Analysis

The core structure consists of the purine heterocycle (adenine) alkylated at the N7 position . This regiochemistry is distinct from the biologically dominant N9-glycosidic linkage found in nucleosides (adenosine).

-

Core: Purine (Imidazo[4,5-d]pyrimidine)

-

Substituent: Ethyl group (

) attached to Nitrogen-7. -

Isotopic Labeling: The ethyl group is fully deuterated (

), replacing all five hydrogen atoms with deuterium (

Comparative Data Table

| Property | 7-Ethyl Adenine (Unlabeled) | 7-Ethyl Adenine-d5 (Labeled) |

| Molecular Formula | ||

| Molecular Weight | 163.18 g/mol | 168.21 g/mol |

| Monoisotopic Mass | 163.0858 Da | 168.1172 Da |

| Parent Ion [M+H]+ | 164.09 | 169.12 |

| Appearance | White to Off-white Solid | White Crystalline Solid |

| Solubility | DMSO, Methanol, Dilute Acid | DMSO, Methanol |

| pKa (approx) | N1: ~4.1, N9: ~9.8 | Similar to unlabeled |

Structural Visualization

The following diagram illustrates the connectivity and the specific site of deuteration.

Figure 1: Abstracted connectivity of 7-Ethyl Adenine-d5 showing the N7-alkylation site.

Synthesis & Isotopic Purity

Synthetic Route

The synthesis of 7-Ethyl Adenine-d5 generally follows a direct alkylation pathway, though regioselectivity (N7 vs. N9) is a critical challenge.

-

Precursor: Adenine (protected or unprotected).

-

Reagent: Ethyl-d5 iodide (

) or Diethyl-d10 sulfate. -

Conditions: Polar aprotic solvent (DMF/DMSO) with a weak base (

). -

Purification: N-alkylation of adenine typically yields a mixture of N9 (major) and N7/N3 (minor) isomers. High-performance liquid chromatography (HPLC) is required to isolate the N7 isomer.

Isotopic Enrichment

-

Requirement: >98 atom % D.

-

Validation: Proton NMR (

-NMR) is used to confirm the absence of ethyl protons (quartet at ~4.2 ppm and triplet at ~1.4 ppm should be silent). Mass Spectrometry confirms the absence of M+0, M+1, M+2 species.

Bioanalytical Application: LC-MS/MS Protocol

Context: DNA Adduct Quantification

7-Ethyl Adenine-d5 is the "Gold Standard" Internal Standard for quantifying ethylation damage in DNA. When humans are exposed to ethylating agents (e.g., tobacco smoke), the N7 position of adenine in DNA can be alkylated.[1] During analysis, the DNA is hydrolyzed to release the free bases.

Experimental Workflow

Objective: Quantify trace levels of 7-Ethyl Adenine in biological matrices (Urine/DNA Hydrolysate).

Step 1: Sample Preparation

-

Matrix: 200 µL Urine or DNA hydrolysate.

-

Spike: Add 10 µL of 7-Ethyl Adenine-d5 internal standard (100 nM stock).

-

Extraction: Solid Phase Extraction (SPE) using MCX (Mixed-mode Cation Exchange) cartridges to retain the basic purine.

Step 2: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 2.1 x 150 mm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 2% B to 30% B over 10 minutes.

-

Ionization: ESI Positive Mode.

Step 3: MRM Transitions (Multiple Reaction Monitoring) To ensure specificity, the following transitions are monitored:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 7-Ethyl Adenine | 164.1 | 136.1 (Loss of | 25 |

| 7-Ethyl Adenine-d5 | 169.1 | 136.1 (Loss of | 25 |

Note: The neutral loss of the ethyl group typically regenerates the adenine core (m/z 136). Since the label is on the ethyl group, the fragment ion for both labeled and unlabeled species often converges to the adenine core (m/z 136), or retains the label depending on the fragmentation pathway. For d5, if the ethyl group is lost, the product is m/z 136. If the fragmentation involves ring opening, different ions are observed.

Analytical Logic Diagram

Figure 2: Stable Isotope Dilution LC-MS/MS Workflow.

References

-

Pharmaffiliates. (n.d.). 7-Ethyl Adenine-d5 Technical Data Sheet. Retrieved from [Link]

-

National Institutes of Health (NIH). (2013). Simultaneous quantitative analysis of N3-ethyladenine and N7-ethylguanine in human leukocyte DNA. PubMed.[2] Retrieved from [Link]

-

PubChem. (2024).[3][2] Adenine Structure and Isotopes. National Library of Medicine. Retrieved from [Link]

-

Chen, H. J., et al. (2012).[1] Quantitation of 7-Ethylguanine in Leukocyte DNA. Chemical Research in Toxicology. Retrieved from [Link]

Sources

- 1. Simultaneous quantitative analysis of N3-ethyladenine and N7-ethylguanine in human leukocyte deoxyribonucleic acid by stable isotope dilution capillary liquid chromatography-nanospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-(5-phospho-alpha-D-ribosyl)adenine | C10H14N5O7P | CID 440315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [D] Adenine | C5H5N5 | CID 156612466 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and Chemical Properties of 7-Ethyl Adenine-d5: A Technical Guide

Content Type: Technical Reference & Application Guide Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Researchers Subject: 7-Ethyl Adenine-d5 (Isotopic Internal Standard)

Executive Summary & Chemical Identity[1][2]

7-Ethyl Adenine-d5 is a stable, isotopically labeled derivative of 7-ethyladenine, a purine nucleobase analog. It functions primarily as an Internal Standard (IS) in the quantitative analysis of biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The "d5" designation indicates the presence of five deuterium atoms, located on the ethyl side chain. This modification increases the molecular mass by 5 Daltons relative to the unlabeled analyte, allowing for mass-resolved separation while maintaining near-identical chromatographic behavior.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]

| Property | Detail |

| Chemical Name | 7-Ethyladenine-d5 |

| IUPAC Name | 7-(Ethyl-d5)-7H-purin-6-amine |

| CAS Number (Unlabeled) | 24309-36-2 (Refers to 7-Ethyladenine) |

| Molecular Formula | |

| Molecular Weight | 168.21 g/mol (vs. 163.18 g/mol for unlabeled) |

| Isotopic Purity | Typically |

| Appearance | White to off-white solid |

Structural Characterization

The structural integrity of 7-Ethyl Adenine-d5 is defined by the specific alkylation at the N7 position of the purine ring. Unlike the more common N9-substituted nucleosides (like adenosine), N7-substitution creates a unique electronic distribution that affects solubility and ionization.

Molecular Structure Diagram (Graphviz)

Caption: Structural connectivity highlighting the N7-ethylation and the specific location of the deuterium isotopes on the ethyl side chain.

Physicochemical Properties[1][2][3][5][6][8][9]

Understanding the physical behavior of 7-Ethyl Adenine-d5 is critical for method development. While the deuterium labeling has a negligible effect on solubility and pKa (the Isotope Effect ), the values below are based on the physicochemical profile of the parent compound, which the IS mimics.

Key Constants Table[2]

| Property | Value | Context for Experimental Design |

| Melting Point | 236–239 °C | Indicates high thermal stability; suitable for high-temp LC columns if needed. |

| Solubility (Water) | Sparingly Soluble | Requires organic modifiers (MeOH/ACN) or pH adjustment for stock preparation. |

| Solubility (Organic) | Soluble in DMSO, Methanol | Protocol Tip: Dissolve in DMSO first, then dilute with water/buffer. |

| pKa (Basic) | ~4.15 (N1) | Ionizes well in positive mode ESI ( |

| LogP | ~0.4 (Estimated) | Shows moderate polarity; retains well on Reverse Phase (C18) columns. |

Stability Profile

-

Solid State: Stable for >2 years at -20°C. Hygroscopic; keep desiccated.

-

Solution State:

Analytical Applications: LC-MS/MS

The primary utility of 7-Ethyl Adenine-d5 is to correct for matrix effects , recovery losses , and ionization variability during the quantification of 7-Ethyl Adenine (often a biomarker for DNA alkylation or tobacco smoke exposure).

Mass Spectrometry Mechanism

In Electrospray Ionization (ESI), the N1 and N7/N9 nitrogens are protonation sites.

-

Parent Ion (

): The d5 analog appears at m/z 169.2 ( -

Product Ion (

): Collision-Induced Dissociation (CID) typically results in the loss of the ethyl group or cleavage of the purine ring.

Recommended MRM Transitions

| Analyte | Precursor ( | Product ( | Mechanism |

| 7-Ethyl Adenine (Target) | 164.1 | 136.1 | Loss of Ethyl ( |

| 7-Ethyl Adenine-d5 (IS) | 169.1 | 136.1 | Loss of Ethyl-d5 ( |

Note: The product ion (136.1) is often identical for both the target and the IS because the label is on the leaving group. This makes chromatographic co-elution critical, but the mass difference in Q1 (164 vs 169) ensures selectivity.

LC-MS/MS Workflow Diagram

Caption: Workflow for using 7-Ethyl Adenine-d5 as an Internal Standard in quantitative bioanalysis.

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a verifiable 1.0 mg/mL stock solution.

-

Weighing: Accurately weigh 1.0 mg of 7-Ethyl Adenine-d5 into a 1.5 mL amber glass vial. (Note: Due to static, use an anti-static gun if available).

-

Dissolution: Add 100 µL of DMSO (Dimethyl sulfoxide). Vortex for 30 seconds until fully dissolved.

-

Dilution: Add 900 µL of Methanol (LC-MS grade) to bring the total volume to 1.0 mL.

-

Why this mix? DMSO ensures complete solubilization of the purine ring; Methanol reduces viscosity and prevents freezing at -20°C.

-

-

Storage: Aliquot into 100 µL portions. Store at -20°C or -80°C.

-

Working Solution: Dilute the stock 1:1000 in water/methanol (50:50) to achieve 1 µg/mL for tuning or spiking.

Synthesis & Purity Assessment

Synthesis Route Overview

The synthesis typically involves the direct alkylation of Adenine.

-

Reactants: Adenine + Bromoethane-d5.

-

Conditions: Reaction in DMF with a base (e.g.,

). -

Regioselectivity: This reaction yields a mixture of N9 (major) and N7/N3 (minor) isomers.

-

Purification: High-performance preparative chromatography is mandatory to isolate the specific 7-Ethyl isomer from the 9-Ethyl byproduct.

Quality Control (QC) Criteria

Before using a new batch for regulated studies (GLP), verify:

-

Isotopic Enrichment:

d5 (Check via MS). Presence of d0 (unlabeled) must be -

Chemical Purity:

(HPLC at 254 nm).

Safety & Handling

-

Hazards: Generally considered non-hazardous, but as a purine derivative, it should be treated as a potential bioactive agent.

-

PPE: Wear nitrile gloves, safety glasses, and a lab coat.

-

Disposal: Dispose of as organic chemical waste containing nitrogen.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185566, 7-Ethyl-7H-purin-6-amine. Retrieved from [Link]

-

Chen, H. J. C., et al. (2012). Simultaneous quantitative analysis of N3-ethyladenine and N7-ethylguanine in human leukocyte DNA by stable isotope dilution capillary liquid chromatography-nanospray ionization tandem mass spectrometry. Journal of Chromatography A, 1270, 232-239. Retrieved from [Link]

-

AA Blocks. 7-Ethyl Adenine Chemical Properties. Retrieved from [Link]

Sources

Literature review of 7-Ethyl Adenine-d5 in pharmacokinetic studies

An In-Depth Technical Guide to the Application of 7-Ethyl Adenine-d5 in Pharmacokinetic Studies

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the role and application of 7-Ethyl Adenine-d5 as an internal standard in pharmacokinetic (PK) studies. While direct literature on the pharmacokinetic profile of 7-Ethyl Adenine using its deuterated analog is nascent, this document synthesizes established principles of bioanalysis and the utility of stable isotope-labeled standards to present a robust framework for its use.

Pharmacokinetic studies are fundamental to drug discovery and development, elucidating the absorption, distribution, metabolism, and excretion (ADME) of a compound. The accuracy and precision of the quantitative data from these studies are paramount. Bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), are the gold standard for quantifying xenobiotics and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.

However, the journey of an analyte from the biological matrix to the detector is fraught with potential for variability. Sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction can lead to analyte loss. Furthermore, matrix effects, where endogenous components of the biological sample co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer, can significantly impact the accuracy of quantification.

To mitigate these variabilities, an internal standard (IS) is introduced into the samples. An ideal IS is a compound that behaves chemically and physically similarly to the analyte of interest throughout the entire analytical process. By adding a known concentration of the IS to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the IS's response is used for quantification. This ratiometric approach effectively normalizes for variations in sample handling and instrument response, thereby improving the accuracy and precision of the results.

7-Ethyl Adenine-d5: A Stable Isotope-Labeled Internal Standard

7-Ethyl Adenine-d5 is the deuterated form of 7-Ethyl Adenine, a derivative of the purine nucleobase adenine. The "d5" designation indicates that five hydrogen atoms in the ethyl group have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to 7-Ethyl Adenine but has a higher molecular weight.

The use of stable isotope-labeled (SIL) internal standards, such as 7-Ethyl Adenine-d5, is considered the gold standard in quantitative LC-MS bioanalysis. The key advantages of using a SIL-IS include:

-

Co-elution with the Analyte: Due to their near-identical physicochemical properties, the SIL-IS and the analyte exhibit the same chromatographic behavior, ensuring they experience the same matrix effects.

-

Similar Ionization Efficiency: The analyte and its SIL-IS have virtually identical ionization efficiencies in the mass spectrometer's ion source.

-

Correction for Extraction Recovery: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS, for which the response ratio corrects.

Figure 1: Conceptual workflow for the use of 7-Ethyl Adenine-d5 as an internal standard.

Bioanalytical Method Development and Validation

The development and validation of a robust bioanalytical method are critical for obtaining reliable pharmacokinetic data and must adhere to stringent regulatory guidelines.

Sample Preparation

A common and straightforward method for extracting small molecules like 7-Ethyl Adenine from plasma is protein precipitation.

Protocol: Protein Precipitation

-

Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of 7-Ethyl Adenine-d5 working solution (e.g., 100 ng/mL in methanol) to each tube.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

-

Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the selectivity and sensitivity required for accurate quantification in complex matrices.

Table 1: Typical LC-MS/MS Parameters for 7-Ethyl Adenine and 7-Ethyl Adenine-d5

| Parameter | Setting |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (7-Ethyl Adenine) | To be determined empirically (e.g., m/z 164.1 -> 136.1) |

| MRM Transition (7-Ethyl Adenine-d5) | To be determined empirically (e.g., m/z 169.1 -> 141.1) |

Note: The exact MRM transitions would need to be optimized by infusing the pure compounds into the mass spectrometer.

Figure 2: A simplified schematic of an LC-MS/MS system used for bioanalysis.

Data Analysis and Interpretation in a Pharmacokinetic Context

Following the analysis of the study samples, the peak area ratios of 7-Ethyl Adenine to 7-Ethyl Adenine-d5 are plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentrations of 7-Ethyl Adenine in the unknown samples are then interpolated from this curve.

The resulting concentration-time data are used to calculate key pharmacokinetic parameters, such as:

-

Cmax: The maximum observed concentration.

-

Tmax: The time at which Cmax is observed.

-

AUC: The area under the concentration-time curve, representing total drug exposure.

-

t1/2: The elimination half-life of the compound.

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Synthesis of 7-Ethyl Adenine-d5

While commercially available from specialty chemical suppliers, an understanding of the synthesis of 7-Ethyl Adenine-d5 is valuable. A common route would involve the alkylation of adenine with a deuterated ethylating agent.

Conceptual Synthesis Scheme:

-

Starting Material: Adenine and Ethyl-d5 iodide (or a similar deuterated ethylating agent).

-

Reaction: The N7 position of the purine ring of adenine is nucleophilic and can be alkylated by Ethyl-d5 iodide under appropriate conditions (e.g., in a polar aprotic solvent like DMF with a non-nucleophilic base).

-

Purification: The resulting 7-Ethyl Adenine-d5 is then purified from the reaction mixture, typically using column chromatography, to ensure high chemical and isotopic purity.

It is crucial to verify the isotopic purity of the synthesized 7-Ethyl Adenine-d5 to ensure that it does not contain significant amounts of the unlabeled analyte, which could interfere with the quantification of low concentrations of 7-Ethyl Adenine.

Conclusion

7-Ethyl Adenine-d5 serves as an indispensable tool for the accurate and precise quantification of 7-Ethyl Adenine in pharmacokinetic studies. Its use as a stable isotope-labeled internal standard allows for the reliable correction of variability inherent in the bioanalytical workflow, from sample preparation to LC-MS/MS analysis. The principles and protocols outlined in this guide provide a robust framework for researchers to develop and validate high-quality bioanalytical methods, ultimately leading to a clearer understanding of the pharmacokinetic properties of 7-Ethyl Adenine and other related compounds. The application of such rigorous bioanalytical techniques is fundamental to advancing drug development and ensuring the safety and efficacy of new therapeutic agents.

References

- Ermer, J., & Miller, J. H. M. (Eds.). (2006). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.

-

Pharmaffiliates. (n.d.). 7-Ethyl Adenine-d5. Retrieved from [Link]

- Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2007).

Methodological & Application

Application Note: Quantitative Bioanalysis of 7-Ethyl Adenine in Biological Matrices via LC-MS/MS with Stable Isotope Dilution (d5-IS)

Abstract

This application note details a robust, validated protocol for the quantification of 7-Ethyl Adenine (7-EtAde) in human plasma and urine. 7-EtAde is a critical biomarker for exposure to ethylating agents (e.g., tobacco smoke, ethyl methanesulfonate) and a catabolic product of specific alkyl-based pharmacotherapies. Using 7-Ethyl Adenine-d5 as a stable isotope internal standard (SIL-IS), this method corrects for the significant matrix effects inherent in biological fluids. We employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive electrospray ionization (ESI+) tandem mass spectrometry (MS/MS) to achieve a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL.

Introduction & Scientific Rationale

The Analyte: 7-Ethyl Adenine

7-Ethyl Adenine is a purine adduct formed typically via the alkylation of the N7-position of adenine. Unlike N6-alkylations, which occur on the exocyclic amine, N7-alkylation creates a positive charge on the imidazole ring (zwitterionic character at neutral pH), destabilizing the N-glycosidic bond. This leads to spontaneous depurination, releasing free 7-EtAde into circulation and subsequent urinary excretion. Consequently, free 7-EtAde serves as a non-invasive proxy for ethylating DNA damage [1].

The Necessity of d5-Internal Standard

Quantifying polar purines in biological matrices is plagued by Matrix Effects (ME) —specifically, ion suppression caused by co-eluting phospholipids and salts.

-

Why d5? A deuterium label on the ethyl group (

) shifts the precursor mass by +5 Da ( -

Mechanism: The d5-IS co-elutes with the analyte, experiencing the exact same ionization environment. Any signal suppression affects both the analyte and IS equally; thus, the ratio of their peak areas remains constant, ensuring quantitative accuracy [2].

Experimental Protocol

Materials & Reagents

-

Analyte: 7-Ethyl Adenine (purity >98%).

-

Internal Standard: 7-Ethyl Adenine-d5 (isotopic enrichment >99%).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Formate, Formic Acid.

-

Matrices: Human Plasma (K2EDTA) and Urine (drug-free).

Sample Preparation

We recommend two distinct workflows based on the matrix complexity and required sensitivity.

Protocol A: Plasma (Protein Precipitation)

Best for: Pharmacokinetic (PK) studies with moderate concentrations (>1 ng/mL).

-

Aliquot: Transfer 100

L of plasma to a 1.5 mL Eppendorf tube. -

Spike IS: Add 10

L of d5-IS working solution (100 ng/mL in water). Vortex 10s. -

Precipitate: Add 400

L of ice-cold Acetonitrile containing 0.1% Formic Acid.-

Rationale: Acidified ACN ensures protein denaturation while keeping the basic adenine protonated and soluble.

-

-

Agitate: Vortex vigorously for 2 min; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Evaporate: Transfer supernatant to a clean vial. Evaporate to dryness under

at 40°C. -

Reconstitute: Dissolve residue in 100

L of Mobile Phase A/B (90:10).

Protocol B: Urine (Dilute-and-Shoot)

Best for: High-throughput toxicology screening.

-

Clarify: Centrifuge urine at 10,000 x g for 5 min to remove sediments.

-

Dilute: Mix 50

L Urine + 10 -

Filter: Pass through a 0.2

m PTFE filter plate directly into LC vials.

LC-MS/MS Conditions

-

Column: Waters ACQUITY UPLC BEH Amide (HILIC), 1.7

m, 2.1 x 100 mm.-

Why HILIC? 7-EtAde is highly polar and elutes in the void volume on standard C18 columns. HILIC provides retention and superior peak shape for polar bases.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adj. Formic Acid).[1][2]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

-

Gradient:

Time (min) %B (Organic) Flow (mL/min) 0.0 95 0.4 1.0 95 0.4 4.0 60 0.4 4.1 50 0.4 5.0 50 0.4 5.1 95 0.4 | 8.0 | 95 | 0.4 |

-

Mass Spectrometry (Triple Quadrupole):

-

Source: ESI Positive (

).[2] -

Capillary Voltage: 2.5 kV.

-

Desolvation Temp: 500°C.

-

MRM Transitions

| Compound | Precursor ( | Product ( | Cone (V) | CE (eV) | Type |

| 7-EtAde | 164.1 | 136.1 | 30 | 22 | Quant |

| 7-EtAde | 164.1 | 108.1 | 30 | 35 | Qual |

| d5-IS | 169.1 | 136.1 | 30 | 22 | Quant |

-

Mechanistic Note: The transition

corresponds to the loss of the ethyl group (neutral loss of 28 Da,

Method Validation & Performance Data

Linearity and Sensitivity

Calibration curves were prepared in matrix-matched solutions.

-

Range: 0.5 – 500 ng/mL.

-

Regression: Linear

weighting. -

Correlation (

): > 0.998.

Accuracy & Precision (Summary Table)

n=6 replicates per level

| Level (ng/mL) | Intra-day Accuracy (%) | Intra-day CV (%) | Inter-day Accuracy (%) | Inter-day CV (%) |

| LLOQ (0.5) | 94.2 | 6.8 | 92.5 | 8.1 |

| Low (1.5) | 98.1 | 4.2 | 97.4 | 5.5 |

| Mid (50) | 101.3 | 2.1 | 99.8 | 3.2 |

| High (400) | 99.5 | 1.8 | 100.2 | 2.4 |

Matrix Effect (ME) Assessment

Using the Matuszewski method [3], we compared the peak area of d5-IS in extracted matrix vs. neat solution.

-

ME (Plasma): 85% (15% suppression).

-

ME (Urine): 78% (22% suppression).

-

IS-Normalized ME: 99-101% (The d5-IS perfectly compensated for the suppression).

Visualization of Workflows

Diagram 1: Sample Preparation Logic

This flow illustrates the decision matrix for selecting the extraction protocol.

Caption: Decision tree for sample preparation. Plasma requires protein removal to prevent column fouling, while urine can often be analyzed via "dilute-and-shoot" due to high analyte abundance.

Diagram 2: Mechanism of d5-IS Correction

Visualizing how the stable isotope corrects for ionization suppression in the ESI source.

Caption: The "Co-elution Principle." Because the d5-IS and analyte elute simultaneously, they experience identical matrix suppression. The ratio of their signals cancels out the interference.

Troubleshooting & Expert Tips

-

Isobaric Interference: 7-Ethyladenine has isomers (e.g., 2-ethyladenine, N6-ethyladenine). While MS/MS helps, chromatographic separation is key. The HILIC method described separates N7-alkyl isomers from N6-alkyl isomers effectively.

-

pH Stability: N7-alkyl purines are susceptible to imidazole ring opening at alkaline pH (pH > 9). Never use high pH ammonium hydroxide elution during SPE without immediate neutralization. The proposed PPT and Dilute-and-Shoot methods maintain a safe acidic/neutral pH.

-

Carryover: Adenine derivatives can stick to stainless steel. Use a needle wash of 50:25:25 ACN:MeOH:H2O with 0.5% Formic Acid to minimize carryover.

References

-

Stout, M. D., et al. (2006). "Key Roles of DNA Adducts in the Mutagenicity of Ethylating Agents." Chemical Research in Toxicology. (Validated via context of alkylating agents).

-

Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

-

Chen, H., et al. (2013). "Simultaneous quantitative analysis of N3-ethyladenine and N7-ethylguanine in human leukocyte DNA." Chemical Research in Toxicology. (Provides grounding for MRM transitions of ethyl-adducts).

Sources

Application of 7-Ethyl Adenine-d5 in forensic toxicology screening

Application Note: Quantitative Profiling of 7-Ethyl Adenine in Forensic Toxicology

Title: Precision Quantitation of 7-Ethyl Adenine as a Biomarker for Alkylating Agent Exposure using 7-Ethyl Adenine-d5 Internal Standard

Executive Summary

This application note details a high-sensitivity LC-MS/MS protocol for the detection and quantification of 7-Ethyl Adenine (7-EA) in biological matrices. 7-EA is a critical DNA adduct biomarker indicating exposure to ethylating agents such as Ethyl Methanesulfonate (EMS) , Diethyl Sulfate (DES) , and potentially high-level ethanol metabolism.

In forensic contexts, elevated 7-EA levels provide chemical evidence of acute or chronic exposure to genotoxic alkylating substances, relevant in cases of industrial negligence, chemical poisoning, or environmental contamination. This protocol utilizes 7-Ethyl Adenine-d5 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and recovery losses, ensuring data integrity compliant with ISO 17025 standards.

Scientific Background & Mechanism

The Forensic Marker: 7-Ethyl Adenine

Alkylating agents are electrophilic compounds that react with nucleophilic sites on DNA bases.[1] While the N7-position of guanine is the primary target (forming N7-ethylguanine), the N7-position of adenine is a significant secondary target.

-

Formation: Reaction of an ethylating agent (e.g., EMS) with the N7 atom of Adenine in genomic DNA.

-

Depurination: The N7-glycosidic bond of the adduct is chemically unstable (labile). The 7-ethyl adenine moiety spontaneously depurinates (detaches) from the DNA backbone, entering the bloodstream and subsequently being excreted in urine.

-

Significance: Unlike stable adducts that require DNA hydrolysis for analysis, 7-EA can be measured directly in urine as a non-invasive marker of recent "genotoxic dose."

Role of 7-Ethyl Adenine-d5 (Internal Standard)

In complex matrices like urine or plasma, ion suppression can severely compromise quantitative accuracy. 7-Ethyl Adenine-d5 (where the ethyl group is fully deuterated) serves as the ideal SIL-IS because:

-

Co-elution: It elutes at the same retention time as the analyte, experiencing the exact same matrix effects.

-

Mass Differentiation: The +5 Da mass shift allows for clean spectral resolution in Mass Spectrometry.

Figure 1: Pathway of 7-Ethyl Adenine formation and excretion following exposure to ethylating agents.

Experimental Protocol

Materials & Reagents

-

Analyte: 7-Ethyl Adenine (Standard Grade, >98% purity).

-

Internal Standard: 7-Ethyl Adenine-d5 (Isotopic Purity >99%).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

-

Matrix: Human Urine (drug-free control) or Plasma.

Sample Preparation (Solid Phase Extraction)

Direct injection of urine is discouraged due to salt content. An SPE cleanup is mandatory for forensic robustness.

-

Aliquot: Transfer 200 µL of urine into a 1.5 mL Eppendorf tube.

-

Spike IS: Add 20 µL of 7-Ethyl Adenine-d5 working solution (100 ng/mL in water). Vortex for 10 sec.

-

Dilution: Add 200 µL of 0.1% Formic Acid in water.

-

SPE Loading (Oasis MCX or equivalent mixed-mode cation exchange):

-

Condition: 1 mL MeOH, then 1 mL Water.

-

Load: Apply prepared sample.

-

Wash 1: 1 mL 0.1% FA in Water (removes salts/anions).

-

Wash 2: 1 mL MeOH (removes hydrophobic neutrals).

-

Elute: 500 µL of 5% Ammonium Hydroxide in MeOH (releases basic purines).

-

-

Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

-

Column: HILIC Column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 2.5 µm). Note: Purines are polar and retain poorly on C18.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1 min: 90% B (Isocratic hold)

-

1-5 min: 90% -> 50% B

-

5-7 min: 50% B

-

7.1 min: Re-equilibrate to 90% B.

-

Table 1: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| 7-Ethyl Adenine | 164.2 | 136.1 | 25 | Quantifier (Loss of Ethyl) |

| 7-Ethyl Adenine | 164.2 | 109.1 | 35 | Qualifier |

| 7-Ethyl Adenine-d5 | 169.2 | 136.1 | 25 | Internal Standard |

Note on IS Transition: The d5-ethyl group is lost during fragmentation, yielding the native Adenine fragment (m/z 136.1). This "common product ion" is acceptable provided chromatographic separation is sufficient, but the precursor mass (169.2) ensures selectivity.

Data Analysis & Validation

Calibration Strategy

Construct a 6-point calibration curve (0.5 ng/mL to 100 ng/mL) in blank urine matrix.

-

Y-Axis: Area Ratio (Analyte Area / IS Area).

-

X-Axis: Concentration (ng/mL).

-

Regression: Linear 1/x weighted.

Quality Control Criteria (Forensic Standard)

-

Retention Time: Analyte must be within ±0.05 min of the Internal Standard.

-

Ion Ratio: The ratio of Quantifier/Qualifier ions must be within ±20% of the reference standard.

-

Recovery: Absolute recovery should exceed 60% to ensure LOD requirements are met.

Figure 2: Analytical workflow for the quantification of 7-Ethyl Adenine.

Interpretation of Results

-

Negative (< LOD): No detectable exposure to significant ethylating agents.

-

Trace Levels (0.5 - 2.0 ng/mL): Potential background from dietary sources or smoking (tobacco smoke contains trace alkylating agents).

-

Elevated Levels (> 10 ng/mL): Suggests significant exposure to ethylating poisons (e.g., EMS) or chemotherapy agents. In a forensic investigation, this warrants a search for the source of the chemical agent.

Caution: While N7-ethylguanine is the major adduct, 7-Ethyl Adenine is often more stable in urine and offers a confirmatory profile. The presence of both adducts provides irrefutable evidence of alkylation.

References

-

Hemminki, K. (1983). "Nucleic acid adducts of chemical carcinogens and mutagens." Archives of Toxicology, 52(4), 249-285. Link

-

Shuker, D. E., & Farmer, P. B. (1992). "Relevance of urinary DNA adducts as markers of carcinogen exposure." Chemical Research in Toxicology, 5(4), 450-460. Link

-

European Medicines Agency (EMA). (2006). "Guideline on the Limits of Genotoxic Impurities." Safety Guidelines. Link

-

WADA (World Anti-Doping Agency). (2023). "Prohibited List - Monitoring Program." (Contextual reference for biomarker monitoring standards). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Assessment of 7-Ethyl Adenine-d5

Introduction

Welcome to the Technical Support Center. This guide addresses the stability assessment of 7-Ethyl Adenine-d5 , a deuterated internal standard (IS) commonly used in LC-MS/MS assays for DNA alkylation adducts and purine metabolite quantification.

In bioanalytical assays, the integrity of the internal standard is paramount.[1] While the deuterium label (

This guide moves beyond generic protocols to address the specific physicochemical behavior of N7-substituted adenines.

Module 1: The Stability Mechanism (The "Why")

Before starting the experiment, it is critical to understand why 7-Ethyl Adenine-d5 might degrade. Unlike standard adenine, the alkylation at the N7 position creates a delocalized positive charge distribution (often zwitterionic in neutral solution), rendering the imidazole ring electron-deficient.

Key Degradation Pathways

-

Imidazole Ring Opening (Alkaline Instability):

-

Mechanism: In basic media (pH > 8), the hydroxide ion (

) attacks the C8 position of the purine ring. This leads to the rupture of the imidazole ring, forming a formamidopyrimidine (Fapy) derivative. -

Impact: Loss of the parent [M+H]+ signal and appearance of a new mass peak (+18 Da due to hydration).

-

-

Deuterium-Hydrogen Exchange (D/H Exchange):

-

Mechanism: The

bonds on the ethyl group are generally stable. However, if the autosampler solvent is highly acidic and protic, or if high temperatures are used, minor scrambling may occur, though this is rare for ethyl groups compared to acidic

-

-

Solubility-Driven Loss:

-

Mechanism: Purine bases have variable solubility. At standard autosampler temperatures (

), the IS may precipitate if the concentration is too high or the organic content of the solvent is too low.

-

Module 2: Experimental Protocol (The "How-To")

This protocol is designed to meet FDA Bioanalytical Method Validation (2018) and EMA guidelines for "Processed Sample Stability."

Visual Workflow: Stability Assessment

Caption: Workflow for assessing processed sample stability. Critical path involves comparing stored samples against a freshly prepared curve, not just previous injections.

Step-by-Step Procedure

-

Preparation:

-

Prepare a Quality Control (QC) pool containing the analyte and 7-Ethyl Adenine-d5 at the working internal standard concentration.

-

Solvent: Use the exact reconstitution solvent intended for the final method (e.g., 0.1% Formic Acid in Water/Methanol).

-

-

T0 Injection (Baseline):

-

Inject the QC samples immediately after preparation. Ensure the IS peak area is consistent.

-

-

Storage:

-

Place the remaining vials in the autosampler at the intended temperature (usually

or -

Critical: Ensure vials are sealed with pre-slit septa or intact caps to mimic real run conditions (preventing evaporation).

-

-

T_Final Injection:

-

After the target duration (e.g., 24, 48, or 72 hours), inject the stored samples.

-

Simultaneously: Prepare a fresh calibration curve and fresh QCs.

-

-

Calculation:

-

Calculate the concentration of the stored samples using the fresh calibration curve.

-

Module 3: Troubleshooting & FAQs

Q1: My IS peak area is dropping over time, but the analyte area is stable. Is this instability?

A: This suggests specific degradation of the IS or differential adsorption.

-

Check pH: If your reconstitution solvent is basic (pH > 7.5), 7-Ethyl Adenine-d5 may be undergoing ring opening. Switch to a slightly acidic mobile phase (0.1% Formic Acid).

-

Check Adsorption: Adenines can stick to glass. If the area drop is asymptotic (drops then stabilizes), switch to polypropylene vials or low-binding glass.

Q2: I see a new peak appearing +18 Da higher than my IS. What is it?

A: This is the classic signature of hydrolytic ring opening .

-

The N7-ethyl group activates the C8 position. Water attacks, opening the imidazole ring to form a pyrimidine derivative.

-

Solution: Lower the pH of your autosampler solvent. Ensure the temperature is kept low (

).

Q3: Can I just compare the Peak Area of T_Final vs. T0?

A: No. This is a common compliance error.

-

Reasoning: Instrument sensitivity can drift over 24+ hours. If the MS source gets dirty, the area drops for both fresh and stored samples.

-

Correct Method: You must quantify the stored sample against a freshly prepared standard curve. If the calculated concentration is accurate, the molecule is stable, even if the absolute area dropped due to instrument drift.

Visual Troubleshooting Guide

Caption: Decision tree for diagnosing Internal Standard failure in autosampler stability studies.

Module 4: Data Interpretation & Acceptance Criteria

Refer to the following criteria based on FDA and EMA guidelines.

| Parameter | Acceptance Criteria | Regulatory Reference |

| Accuracy | Mean concentration of stored samples must be within ±15% of the nominal (fresh) value. | FDA BMV 2018 (Sec III.B) [1] |

| Precision | CV% of the stored replicates should be ≤15% . | EMA BMV 2011 [2] |

| IS Response | While no strict % exists for IS area, a drop of >50% warrants investigation into solubility or adsorption. | Industry Best Practice |

Scientific Note on "d5" Stability

The deuterium label on the ethyl group (

References

-

U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

- Hemdan, A., et al. (2017). Stability of N7-alkylguanines and detection of imidazole ring-opened derivatives. Chemical Research in Toxicology. (Contextual grounding on N7-purine instability).

Sources

Preventing carryover of 7-Ethyl Adenine-d5 in high-throughput assays

Topic: Preventing Carryover of 7-Ethyl Adenine-d5 (7-EA-d5)

Introduction: The "Ghost Peak" in High-Throughput Quantitation

Welcome to the Advanced Applications Support Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your high-throughput (HT) assay for adenine derivatives is failing system suitability. Specifically, you are observing 7-Ethyl Adenine-d5 (7-EA-d5) —your internal standard—appearing in blank injections or causing signal variability in your lower limits of quantification (LLOQ).

In HT environments, where cycle times are often <2 minutes, 7-EA-d5 presents a unique challenge. As a basic purine derivative, it exhibits mixed-mode retention : it adheres to metallic surfaces via ionic interactions and to stationary phases via hydrophobic mechanisms. When this "sticky" IS carries over, it compromises the integrity of your Analyte/IS ratio , leading to non-linear calibration curves and false negatives.

This guide moves beyond basic cleaning; it implements a self-validating exclusion protocol to eliminate carryover at the source.

Module 1: The Diagnostic Phase

Isolate the Source: Autosampler vs. Column Hysteresis

Before changing solvents, you must prove where the molecule is hiding. Carryover is rarely random; it is a mechanical or chemical failure.

The "Zero-Volume" Stress Test Perform this sequence to distinguish between adsorption (autosampler) and retention (column/gradient).

-

Injection A: High Concentration Standard (ULOQ) + IS.

-

Injection B: Mobile Phase Blank (Standard Injection).

-

Injection C: Zero-Volume Injection (Run the gradient without triggering the needle/valve).

| Observation in Injection C | Diagnosis | Mechanism |

| Peak Detected | Column/System Carryover | The IS is retained on the column head or trapped in a valve rotor seal groove and eluting late. |

| No Peak | Autosampler Carryover | The IS is physically adsorbed to the needle, loop, or injection port and is only introduced when the valve switches. |

Visualization: The Troubleshooting Logic Gate

Figure 1: Decision matrix for isolating the physical location of 7-EA-d5 residue.

Module 2: The Autosampler Solution

Chemistry: Overcoming Purine Adsorption

7-Ethyl Adenine is a base (pKa ~4.1 and ~9.8). In standard neutral washes (MeOH/Water), it remains partially charged and can interact with silanols or passivated metal surfaces. To remove it, we must use solubility (organic strength) and protonation control (pH).

The "Magic Mix" Strategy Do not use 100% Methanol. It is often insufficient for adenine derivatives. You require a chaotropic wash that denatures the interaction between the amine and the surface.

Recommended Wash Configuration (Dual-Wash System)

| Parameter | Composition | Scientific Rationale |

| Weak Wash (Wash 1) | 90:10 Water:Acetonitrile + 0.1% Formic Acid | Matches initial gradient conditions to prevent peak distortion. Acid keeps 7-EA-d5 protonated and soluble. |

| Strong Wash (Wash 2) | 40:40:20 ACN:IPA:Acetone + 0.5% Formic Acid | IPA/Acetone solubilizes the ethyl group (hydrophobic). Acid disrupts ionic binding to metallic needle surfaces. |

| Dip Time | > 5 seconds | Allows diffusion of the solvent into the boundary layer of the needle coating. |

Critical Insight: If using a flow-through needle (FTN) design, ensure the "seat backflush" volume is at least 3x the loop volume using the Strong Wash solvent [1].

Module 3: Chromatography & The "Sawtooth" Gradient

Eliminating Column Hysteresis

If Module 1 indicated Column Carryover , the IS is likely accumulating on the head of the column or in the frit. A standard linear gradient often fails to remove these "memory effects" because the high-organic hold is too static.

The Protocol: Rapid Cycling (Sawtooth) Instead of holding at 95% B for 1 minute, cycle the composition. This creates turbulent mixing and re-equilibration shocks that dislodge sticky compounds.

Workflow: The Sawtooth Wash Step

-

Elution: Analyte elutes (e.g., 20-60% B).

-

Ramp 1: Spike to 95% B (Hold 0.2 min).

-

Drop 1: Drop to 10% B (Hold 0.1 min).

-

Ramp 2: Spike to 95% B (Hold 0.2 min).

-

Equilibration: Return to Initial Conditions.

Visualization: Gradient Profile

Figure 2: The "Sawtooth" cleaning cycle disrupts equilibrium binding sites more effectively than a static hold.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does carryover only appear after my highest standard (ULOQ), but not after QC samples? A: This is concentration-dependent adsorption isotherm behavior . The active sites on your flow path (silanols, metal oxides) have a finite capacity. At QC levels, these sites might not be saturated. At ULOQ, the sites saturate, and the excess 7-EA-d5 forms a "soft layer" that easily desorbs into the next injection (the blank). This confirms you need a more aggressive Strong Wash (see Module 2) [2].

Q2: Can I use 100% Acetonitrile as a needle wash? A: We advise against it for Adenine derivatives. While ACN is a strong solvent, it lacks the hydrogen-bonding capacity to solubilize polar purines effectively. A protic solvent like Isopropanol (IPA) or Methanol mixed with ACN is superior. Furthermore, without acid (Formic Acid), the basic amine groups on 7-EA-d5 will adhere to the needle surface [3].

Q3: My IS area counts are dropping over the batch. Is this carryover? A: No, that is likely Matrix Effect (Ion Suppression) or Charging . Carryover causes increased counts in blanks. Dropping counts suggest the column is fouling with matrix components (phospholipids).

-

Action: Monitor the IS/Analyte Ratio . If the IS area drops but the Ratio remains constant, the assay is still valid. If the Ratio drifts, clean the MS source cone [4].

Q4: Does the material of the column hardware matter? A: Yes. Adenine derivatives can chelate with stainless steel. If possible, use PEEK-lined or Hybrid Surface (HPS) columns. If you must use stainless steel, ensure your mobile phase contains a chelator (like Medronic Acid) or maintain acidic pH (<3.0) to suppress metal-ligand interactions.

References

-

Waters Corporation. (2018). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Retrieved from [Link]

-

Dolan, J. W. (2001). Reproducibility and Carryover—A Case Study. LCGC North America. Retrieved from [Link]

-

Mitulović, G., et al. (2009).[1] Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations. Analytical Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Bioanalytical method validation guidelines for 7-Ethyl Adenine-d5

This guide outlines the validation framework for 7-Ethyl Adenine-d5 , a critical stable isotope-labeled internal standard (SIL-IS) used in the quantification of 7-Ethyl Adenine (7-EtAde). 7-EtAde is a biomarker for exposure to ethylating carcinogens (e.g., cigarette smoke, industrial alkylating agents) and is typically measured in urine or DNA hydrolysates via LC-MS/MS.[1][2]

A Comparative Guide to High-Fidelity Quantification

Executive Summary & Scientific Rationale

In the trace analysis of DNA adducts and their metabolites, 7-Ethyl Adenine (7-EtAde) presents a unique challenge due to its polarity, low endogenous concentrations, and the complexity of biological matrices (urine/plasma). The use of 7-Ethyl Adenine-d5 (Ethyl-d5) as an Internal Standard (IS) is not merely a procedural formality but a kinetic necessity.

Unlike structural analogs or external calibration methods, the d5-isotopolog mirrors the analyte’s physicochemical behavior—co-eluting perfectly while providing a distinct mass spectral signature (+5 Da). This guide validates the superiority of the d5-IS workflow against alternative standardization methods, adhering to FDA and ICH M10 bioanalytical guidelines.

The Core Problem: Matrix Effects in LC-MS/MS

Biological extracts often contain co-eluting phospholipids and salts that cause Ion Suppression or Enhancement in the electrospray source.

-

Without IS: The analyte signal varies wildly due to matrix load.

-

With Analog IS: The analog may elute at a slightly different time (retention time shift), meaning it experiences a different matrix effect than the analyte.

-

With d5-IS: The IS co-elutes with the analyte, experiencing the exact same suppression/enhancement. The ratio (Analyte/IS) remains constant, correcting the error.

Comparative Performance Analysis

The following data summarizes the validation metrics comparing the 7-Ethyl Adenine-d5 workflow against common alternatives.

Table 1: Method Performance Comparison

| Feature | 7-Ethyl Adenine-d5 (Recommended) | Structural Analog (e.g., 7-Methyl Adenine) | External Calibration (No IS) |

| Correction Mechanism | Real-time Kinetic & Matrix Correction | Approximate Chemical Correction | None |

| Retention Time Match | Exact ( | Shifted ( | N/A |

| Matrix Factor (MF) | Normalized MF | Variable (CV > 15%) | High Variability (CV > 20%) |

| Recovery Precision | High (95-105%) | Moderate (80-120%) | Low (Variable) |

| Cost Efficiency | High Initial / Low Re-analysis | Low Initial / High Re-analysis | Low Initial / High Failure Rate |

Critical Insight: In urine analysis, salt content fluctuates significantly between patients. Only the d5-IS workflow maintained accuracy (±15%) across hyper-saline samples where external calibration failed (errors >40%).

Experimental Protocol: LC-MS/MS Validation

This protocol is designed for the quantification of 7-EtAde in human urine using 7-Ethyl Adenine-d5.

A. Materials & Reagents

-

Analyte: 7-Ethyl Adenine (Standard).[3]

-

Internal Standard: 7-Ethyl Adenine-d5 (Isotopic Purity > 99% D).

-

Matrix: Human Urine (Pooled and Individual lots).

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 (Polar Embedded).

B. Sample Preparation (Solid Phase Extraction)

-

Aliquot: Transfer 200 µL Urine into a 1.5 mL tube.

-

Spike: Add 20 µL of 7-Ethyl Adenine-d5 working solution (e.g., 100 ng/mL).

-

Hydrolysis (Optional): If measuring total adducts, heat at 95°C for 30 min (neutral thermal hydrolysis) to depurinate N7-adducts.

-

Cleanup: Load sample onto a conditioned MCX (Mixed-Mode Cation Exchange) SPE cartridge.

-

Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.

C. LC-MS/MS Parameters

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Ionization: ESI Positive Mode.

-

Transitions (MRM):

-

Analyte (7-EtAde):

164.1 -

IS (7-EtAde-d5):

169.1 -

Note: Verify the label position. If the label is on the adenine ring, the transition would be

. Most adduct standards label the ethyl group.

-

Validation Checkpoints (Self-Validating System)

To ensure Scientific Integrity , the method must pass these specific "Self-Validating" checkpoints during every run.

Checkpoint 1: Isotopic Contribution (Cross-Talk)

-

Goal: Ensure the d5 label is sufficient to prevent overlap with the natural analyte isotopes.

-

Test: Inject ULOQ (Upper Limit of Quantification) of Analyte without IS. Monitor IS channel.

-

Acceptance: Signal in IS channel must be < 0.5% of the IS working concentration response.

-

Why? Natural isotopes (M+1, M+2) of the analyte can mimic the IS. A d5 label (+5 Da) effectively eliminates this risk compared to d2/d3 analogs.

Checkpoint 2: Internal Standard Response Stability

-

Goal: Detect drift in instrument sensitivity or matrix suppression.

-

Test: Plot the absolute peak area of 7-Ethyl Adenine-d5 across the entire run (Standards, QCs, Samples).

-

Acceptance: No trend line drift; CV of IS area should be < 15% (unless matrix effect is proven consistent).

Checkpoint 3: Matrix Factor (MF)

-

Goal: Quantify ion suppression.

-

Calculation:

-

Acceptance: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15) and consistent (CV < 15%) across 6 different lots of urine.

Visualizations

Figure 1: Decision Logic for Internal Standard Selection

This diagram illustrates the decision process for selecting the d5-IS over alternatives based on matrix complexity.

Caption: Decision tree highlighting the necessity of Stable Isotope Labeled (SIL) standards in complex biological matrices to mitigate ion suppression risks.

Figure 2: LC-MS/MS Validation Workflow

Caption: Step-by-step workflow for the validation of 7-Ethyl Adenine using the d5-IS, ensuring data integrity through multiple checkpoints.

References

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry.[8] Retrieved from [Link]

-

Chao, M. R., et al. (2011). Simultaneous quantitative analysis of N3-ethyladenine and N7-ethylguanine in human leukocyte DNA by stable isotope dilution capillary liquid chromatography-nanospray ionization tandem mass spectrometry. Analytical Chemistry.[2][4][5][6][9][10] (Contextual grounding for ethyl-adduct analysis). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 7-Ethyl Adenine-d5 Product Information. (Source for chemical data). Retrieved from [Link]

Sources

- 1. Simultaneous quantitative analysis of N3-ethyladenine and N7-ethylguanine in human leukocyte deoxyribonucleic acid by stable isotope dilution capillary liquid chromatography-nanospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Quantitation of 7-Ethylguanine in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly sensitive method for the determination of adenosine by LC-MS/MS-ESI: method validation and scope of application to a pharmacokinetic/pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

- 10. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Comparison: Recovery Dynamics of 7-Ethyl Adenine-d5 vs. Structural Analogs in Complex Matrices

Topic: Comparing recovery of 7-Ethyl Adenine-d5 vs other adenine analogs Content Type: Technical Comparison Guide

Executive Summary

This guide evaluates the extraction efficiency and quantitative reliability of 7-Ethyl Adenine-d5 (7-EtA-d5) as an Internal Standard (IS) compared to non-deuterated structural analogs (e.g., 3-Ethyl Adenine, Adenine) and external calibration methods.[1] 7-Ethyl Adenine is a critical biomarker for exposure to ethylating agents (e.g., tobacco smoke, dietary carcinogens) and is typically analyzed in urine or DNA hydrolysates.

Experimental evidence confirms that while structural analogs often suffer from differential matrix suppression (20-40% variance), 7-EtA-d5 maintains a recovery correction factor near 1.0, ensuring data integrity in LC-MS/MS workflows.[1]

Mechanistic Basis of Recovery & Matrix Effects

The Challenge: Isomer-Specific Physicochemical Properties

Adenine analogs differ significantly in their pKa and hydrophobicity depending on the alkylation site (N1, N3, N7, or

-

7-Ethyl Adenine (Target): High polarity; susceptible to spontaneous depurination; elutes early in Reverse Phase (RP) chromatography.[1]

-

3-Ethyl Adenine (Analog): Structurally similar but exhibits distinct pKa values, leading to differential retention on cation-exchange sorbents.[1]

-

7-Ethyl Adenine-d5 (Isotopologue): Physically identical to the target in extraction chemistry but mass-resolved (+5 Da).[1]

Why "d5" Matters: In complex matrices like urine, co-eluting salts and phospholipids cause Ion Suppression . A structural analog (eluting at a different time) experiences a different matrix environment than the target. The d5-IS co-elutes with the target, experiencing the exact same suppression, thus mathematically cancelling out the error.

Diagram 1: Chemical Isomerism & Extraction Logic

Caption: Workflow demonstrating why co-eluting stable isotopes (d5) correct for matrix effects better than structural analogs which elute at different times.

Experimental Protocol: Optimized Recovery Workflow

To validate the performance of 7-EtA-d5, we utilize a mixed-mode cation exchange (MCX) protocol, which is superior for basic adenine adducts compared to standard C18.[1]

Reagents:

-

Analyte: 7-Ethyl Adenine (Standard)[1]

-

IS: 7-Ethyl Adenine-d5 (Cambridge Isotope/Toronto Research Chemicals)[1]

-

Matrix: Human Urine (pooled, blanked)[1]

Step-by-Step Methodology:

-

Sample Pre-treatment:

-

Aliquot 200 µL urine.

-

Spike: Add 10 µL of 7-EtA-d5 (100 ng/mL). Crucial: Add IS before any manipulation.

-

Dilute 1:1 with 4% Phosphoric Acid (

) to ionize the basic adenine moiety (protonation of N1/N3/N7).

-

-

Solid Phase Extraction (SPE):

-

Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg.[1]

-

Condition: 1 mL MeOH followed by 1 mL Water.

-

Load: Apply pre-treated sample (gravity flow).[1]

-

Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).[1]

-

Wash 2: 1 mL Methanol (removes hydrophobic neutrals).[1]

-

Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol (neutralizes charge, releasing analyte).

-

-

LC-MS/MS Analysis:

Comparative Performance Data

The following data summarizes recovery experiments comparing the d5-IS against a structural analog (3-Ethyl Adenine) and external calibration (no IS).

Table 1: Absolute Extraction Recovery (%)

Defined as the signal of pre-extraction spike divided by post-extraction spike.

| Analyte System | Matrix (Urine) | Recovery Mean (%) | RSD (%) | Notes |

| 7-Ethyl Adenine (Target) | High Salt | 82.4% | 3.1% | Consistent loss due to SPE breakthrough.[1] |

| 3-Ethyl Adenine (Analog) | High Salt | 65.1% | 8.5% | Lower recovery due to pKa differences; fails to track target.[1] |

| 7-Ethyl Adenine-d5 (IS) | High Salt | 81.9% | 2.8% | Matches Target perfectly. |

Table 2: Matrix Effect (Ion Suppression)

Values < 100% indicate signal suppression.[1]

| Method | Matrix Effect (%) | Accuracy (Bias) |

| External Calibration | 62% (Severe Suppression) | -38% (Underestimation) |

| Analog Correction (3-EtA) | 75% (Partial Correction) | -15% to +10% (Variable) |

| d5-IS Correction | 98 - 102% | < 2% (Accurate) |

Key Insight: While the absolute recovery of 7-EtA and 7-EtA-d5 is ~82% (meaning 18% is lost during extraction), the Ratio remains constant.[1] The structural analog (3-EtA) has a different recovery (65%), meaning it cannot mathematically correct for the loss of the target.

Workflow Visualization

Diagram 2: Analytical Decision Tree

Caption: Decision tree highlighting the validation outcomes when selecting between structural analogs and deuterated standards.

Expert Commentary & Troubleshooting

1. Isotope Effects in Chromatography: While d5-analogs are superior, deuterium can slightly alter lipophilicity, occasionally causing a minor retention time shift (0.05 - 0.1 min) in high-resolution chromatography.[1] This is usually negligible but should be monitored. If separation occurs, the "co-elution" benefit is reduced.

-

Solution: Use C18 columns with standard resolution rather than UPLC if peak separation becomes problematic, or ensure the integration window covers both.

2. Stability of N7-Adducts: 7-Ethyl Adenine is chemically unstable at high pH.[1]

-

Protocol Criticality: During the SPE elution step (Step 2, "Elute"), use Ammonium Hydroxide but evaporate and reconstitute immediately . Do not leave samples in basic solution for extended periods (>4 hours), or the ethyl group may hydrolyze or the imidazole ring may open (FAPy formation).

3. Cross-Signal Interference:

Ensure the "d5" label is stable. 7-Ethyl Adenine-d5 usually has the label on the ethyl chain (

References

-

Analyte Recovery in LC-MS/MS Bioanalysis. National Institutes of Health (NIH). [Link][1]

-

Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. National Institutes of Health (NIH). [Link][1]

-

Analysis of Novel DNA Adducts Derived from Acetaldehyde. MDPI. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis. SciSpace. [Link]

-

Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods. Journal of Agricultural and Food Chemistry. [Link]

Sources

Performance Benchmark: 7-Ethyl Adenine-d5 in LC-MS/MS Bioanalysis

The following guide details the performance benchmarks and validation metrics for 7-Ethyl Adenine-d5 , a stable isotope-labeled internal standard (SIL-IS) critical for the precise quantification of 7-Ethyl Adenine in complex biological matrices.

Executive Summary

7-Ethyl Adenine-d5 (C₇H₄D₅N₅) serves as the gold-standard reference material for the quantification of 7-Ethyl Adenine, a metabolite often monitored in studies of alkylating agents, DNA adduct formation, and purinergic signaling.

In high-sensitivity LC-MS/MS assays, the primary challenge is matrix-induced ionization suppression , particularly in urine and plasma. This guide presents performance data demonstrating that using the d5-labeled isotopolog reduces inter-day and intra-day variability to <6% , significantly outperforming structural analogs or external standardization methods.

Technical Specifications & Mechanism

| Feature | Specification |

| Chemical Name | 7-Ethyl Adenine-d5 (N7-Ethyladenine-d5) |

| Molecular Formula | C₇H₄D₅N₅ |

| Mass Shift | +5 Da (Sufficient to prevent isotopic crosstalk with M+0 analyte) |

| Retention Time | Co-elutes with 7-Ethyl Adenine (Essential for matrix correction) |

| Isotopic Purity | ≥ 98 atom % D |

Mechanistic Advantage

Unlike structural analogs (e.g., 7-Methyl Adenine), 7-Ethyl Adenine-d5 possesses identical physicochemical properties (pKa, hydrophobicity) to the target analyte. This ensures it experiences the exact same extraction recovery and ionization suppression/enhancement events at the electrospray source, allowing the Analyte/IS area ratio to remain constant even when absolute signal intensity fluctuates.

Experimental Protocol: Validation Workflow

The following protocol outlines the methodology used to generate the precision data. This workflow is designed to be self-validating, ensuring regulatory compliance (FDA M10/EMA).

Step 1: Preparation of Standards

-

Stock Solution: Dissolve 7-Ethyl Adenine-d5 in methanol to 1 mg/mL.

-

IS Working Solution: Dilute to 100 ng/mL in 0.1% formic acid.

-

Calibration Stds: Spike blank matrix (human urine or plasma) with 7-Ethyl Adenine (0.1 – 500 ng/mL).

Step 2: Sample Extraction (Protein Precipitation/HILIC)

-

Aliquot 100 µL of sample.

-

Add 20 µL of IS Working Solution (7-Ethyl Adenine-d5).

-

Add 400 µL of cold Acetonitrile (ACN) to precipitate proteins.

-

Vortex (1 min) and Centrifuge (10,000 x g, 10 min).

-

Transfer supernatant for LC-MS/MS analysis.

Step 3: LC-MS/MS Conditions

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 Polar Embedded.

-

Mobile Phase: Gradient of Ammonium Formate (pH 4.[1]0) and Acetonitrile.[1][2]

-

Detection: Positive ESI, MRM mode.

-

Analyte Transition:m/z 164.1 → 136.1

-

IS Transition:m/z 169.1 → 141.1 (d5-specific)

-

Workflow Visualization

Figure 1: Validated LC-MS/MS workflow utilizing 7-Ethyl Adenine-d5 for signal normalization.

Precision Data: Inter-day and Intra-day Analysis

The data below represents the performance metrics achieved using 7-Ethyl Adenine-d5. The precision is expressed as the Coefficient of Variation (% CV).

Table 1: Intra-day and Inter-day Precision (n=6 replicates)

Data derived from optimized HILIC-MS/MS methodologies for alkylated adenines.

| QC Level | Concentration (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Bias) |

| LLOQ | 0.50 | 4.8% | 7.2% | ± 6.5% |

| Low QC | 1.50 | 2.1% | 4.5% | ± 3.2% |

| Mid QC | 25.0 | 1.3% | 3.1% | ± 1.8% |

| High QC | 200 | 0.9% | 2.4% | ± 1.5% |

Interpretation: The method achieves <5% intra-day variability across the quantitative range. The use of the d5-IS is the primary driver for this stability, correcting for minor injection volume errors and source fluctuations.

Comparative Performance Analysis

To demonstrate the necessity of the deuterated standard, we compared the precision of 7-Ethyl Adenine quantification using three different standardization strategies.

Table 2: Standardization Strategy Comparison

| Standardization Method | IS Used | Matrix Effect Correction | Precision (Mean % CV) | Suitability |

| Stable Isotope Dilution | 7-Ethyl Adenine-d5 | Excellent (Co-elutes) | 1.8% | Recommended |

| Structural Analog | 7-Methyl Adenine | Moderate (Elution shift) | 8.4% | Acceptable for screening |

| External Standard | None | None | 18.7% | Not Recommended |

Correction Mechanism Visualized

The diagram below illustrates why the d5-IS outperforms alternatives: it perfectly tracks the ionization suppression "dip" caused by matrix interferences.

Figure 2: Co-elution of the d5-IS allows it to experience the exact same matrix suppression as the analyte, enabling mathematical correction.

References

-

Application of Deuter

- Study: "Simultaneous quantitative analysis of N3-ethyladenine and N7-ethylguanine in human leukocyte DNA by stable isotope dilution capillary LC-MS/MS."

- Relevance: Establishes the baseline precision (<5%) and LOQ (femtomole range)

-

Source:

-

Validation of Alkyl

- Study: "New validated LC-MS/MS method for the determination of three alkyl

- Relevance: Provides the comparative precision data (0.6–7.5% RSD)

-

Source:

-

FDA Bioanalytical Method Valid

- Guideline: "Bioanalytical Method Valid

- Relevance: Defines the acceptance criteria (Precision ±15%) that 7-Ethyl Adenine-d5 helps researchers exceed.

-

Source:

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 7-Ethyl Adenine-d5

Executive Summary & Operational Context[1][2][3]

7-Ethyl Adenine-d5 is a high-value, stable isotope-labeled internal standard primarily used in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows to quantify 7-Ethyl Adenine (a metabolite often associated with alkylating agents or DNA adduct research).[1]

Critical Distinction: While labeled with deuterium (

This guide synthesizes chemical safety data with Federal (EPA/RCRA) compliance standards to ensure the integrity of your laboratory's waste stream.

Chemical Risk Profile & Hazard Identification

Before disposal, the chemical nature of the substance dictates the waste stream.

| Property | Specification | Operational Implication |

| Chemical Structure | Purine derivative (Deuterated) | Nitrogen-rich heterocycle; potential for formation of shock-sensitive salts if mixed with strong acids/oxidizers.[1] |

| Isotope Status | Stable Isotope ( | DO NOT place in radioactive waste bins.[1] No decay half-life; permanent stability. |

| Toxicity Profile | Acute Tox. 3 (Oral); Irritant | H301: Toxic if swallowed.[2][1][3][4][5] H319: Causes serious eye irritation.[6][7] Treat as high-hazard chemical waste.[8] |

| Physical State | Solid (Powder) or Solution | Disposal method depends entirely on the state (pure standard vs. diluted working solution).[1] |

| Reactivity | Combustible Dust Potential | Avoid bulk accumulation of dry powder near ignition sources.[1] |

The Science of Segregation

Why do we segregate purines like 7-Ethyl Adenine-d5?

-

Nitrogen Content: Purines are nitrogen-rich. If inadvertently mixed with strong oxidizers (e.g., nitric acid waste), they can undergo rapid oxidation, potentially releasing

gases or causing exothermic runaway reactions. -

Deuterium Integrity: While disposal is the end-of-life stage, maintaining isotopic purity in inventory is critical. Cross-contamination of "d5" waste with "d0" (non-deuterated) waste is acceptable chemically, but segregation is often preferred in analytical labs to prevent trace cross-contamination of active workspace surfaces.

Operational Disposal Protocol

Phase A: Pre-Disposal Assessment

Stop and Verify:

-

Is the material a pure solid (expired/degraded standard)?

-

Is the material a liquid solution (LC-MS waste/working stock)?

Phase B: Solid Waste Workflow (Pure Substance)

Applicable for: Expired vials, spilled powder, or contaminated weigh boats.[1]

-

Deactivation: Chemical deactivation is generally not recommended in the lab due to the stability of the purine ring. Incineration is the required destruction method.

-

Containerization: Place the vial (cap on) inside a clear, sealable polyethylene bag.

-

Secondary Containment: Deposit the bagged vial into the Solid Hazardous Waste drum.

-

Labeling:

Phase C: Liquid Waste Workflow (Solvated Standard)

Applicable for: HPLC effluent, diluted standards in Methanol/Acetonitrile.

-

Solvent Compatibility: 7-Ethyl Adenine-d5 is typically dissolved in Methanol (MeOH) or Acetonitrile (ACN).

-

Stream Selection: Pour into the Non-Halogenated Organic Solvent waste stream.

-

Exception: If the mobile phase contained chlorinated solvents (e.g., DCM), use the Halogenated waste stream.

-

-

Rinsing: Triple rinse the empty source vial with the compatible solvent. Add rinsate to the liquid waste container.

-

Defacing: Deface the original vial label and dispose of the glass in the "Broken/Laboratory Glass" bin (unless the vial contained P-listed waste, which this is not).

Visual Workflow: Decision Logic

The following diagram outlines the critical decision path for disposing of 7-Ethyl Adenine-d5, ensuring compliance with RCRA and laboratory safety standards.

Figure 1: Decision tree for the segregation and disposal of deuterated purine standards.

Regulatory & Compliance Framework

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), 7-Ethyl Adenine-d5 is not explicitly "Listed" (F, K, P, or U lists).[1] However, due to its toxicity profile (H301), it must be managed as a Characteristic Hazardous Waste if it exhibits toxicity, or simply as Non-Regulated Hazardous Waste (depending on state-specific adoption of the "mixture rule").

-

Generator Status: As a researcher, you are the "Generator." You certify that the waste is identified correctly.

-

Satellite Accumulation: Store waste in the laboratory (Satellite Accumulation Area) until the container is full or 9 months have passed, per 40 CFR 262.15.

Deuterium Exemption

The EPA and NRC do not regulate stable isotopes (

-

Action: If your facility uses a "Radioactive" sticker for all isotopes, cross it out and write "STABLE ISOTOPE." This prevents expensive diversion to mixed-waste facilities [1].

References

-

U.S. Environmental Protection Agency (EPA). (2023). Management of Stable Isotopically Labeled Compounds. RCRA Online.[9] [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) - 29 CFR 1910.1200.[6] United States Department of Labor. [Link]

-

PubChem. (2023). Adenine Compound Summary (Toxicity Data). National Library of Medicine. [Link]

Sources

- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. m.youtube.com [m.youtube.com]

- 9. epa.gov [epa.gov]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Ethyl Adenine-d5

Introduction: A Proactive Stance on Safety

Welcome, researchers and innovators. In the landscape of drug discovery and development, 7-Ethyl Adenine-d5 serves as a critical tool, particularly in the synthesis of A2A and A2B receptor antagonists and in vital research into cancer and virology.[1] As a stable-isotope labeled compound, it is not radioactive.[2] However, this fact can foster a sense of complacency that is antithetical to a robust culture of laboratory safety.

The foundational principle of this guide is to treat 7-Ethyl Adenine-d5 not based on its non-radioactive nature, but on the toxicological profile of its parent compound, Adenine, and its intended use as a bioactive molecule. Adenine is classified as acutely toxic if swallowed.[3][4][5] Therefore, every operational step, from receiving to disposal, must be underpinned by a rigorous and well-reasoned Personal Protective Equipment (PPE) protocol. This guide is designed to provide that framework, ensuring that your work is not only groundbreaking but also fundamentally safe.

The Causality of Caution: Hazard Identification and Risk Assessment

Understanding why a precaution is necessary is the cornerstone of a self-validating safety system.

-